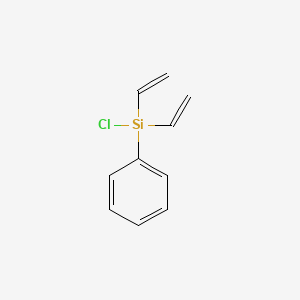
Chloro(diethenyl)phenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(diethenyl)phenylsilane is an organosilicon compound that features a phenyl group, two ethylene groups, and a chlorine atom attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
Chloro(diethenyl)phenylsilane can be synthesized through the reaction of phenylsilane with vinyl chloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactants and control the reaction conditions. The process may include steps such as distillation and purification to isolate the final product.
化学反应分析
Types of Reactions
Chloro(diethenyl)phenylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkoxy or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines are used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Functionalized silanes with alkoxy or amino groups.
科学研究应用
Chloro(diethenyl)phenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and polymers.
Biology: The compound can be used to modify surfaces for biological assays and diagnostics.
Industry: It is used in the production of specialty coatings, adhesives, and sealants.
作用机制
The mechanism of action of chloro(diethenyl)phenylsilane involves its ability to form strong bonds with other elements, such as oxygen and nitrogen. This property allows it to participate in various chemical reactions, leading to the formation of stable compounds. The molecular targets and pathways involved depend on the specific application and the reactants used in the reactions.
相似化合物的比较
Similar Compounds
Chlorodimethylphenylsilane: Similar structure but with methyl groups instead of ethylene groups.
Phenylsilane: Lacks the chlorine and ethylene groups.
Dimethylphenylchlorosilane: Contains methyl groups and a chlorine atom attached to the silicon atom.
Uniqueness
Chloro(diethenyl)phenylsilane is unique due to the presence of both ethylene groups and a chlorine atom, which provide it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in materials science and organic chemistry.
属性
CAS 编号 |
135191-59-2 |
|---|---|
分子式 |
C10H11ClSi |
分子量 |
194.73 g/mol |
IUPAC 名称 |
chloro-bis(ethenyl)-phenylsilane |
InChI |
InChI=1S/C10H11ClSi/c1-3-12(11,4-2)10-8-6-5-7-9-10/h3-9H,1-2H2 |
InChI 键 |
BEELYNRVEUBGCS-UHFFFAOYSA-N |
规范 SMILES |
C=C[Si](C=C)(C1=CC=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


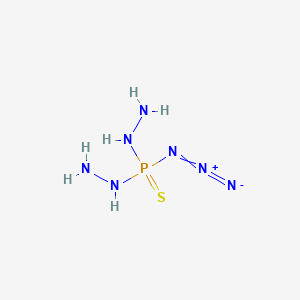
![2-[2,3-Bis(2-sulfanylethylsulfanyl)propylsulfanyl]ethanethiol](/img/structure/B14285416.png)
![Diethyl ethyl[(3-nitrophenyl)methyl]propanedioate](/img/structure/B14285418.png)


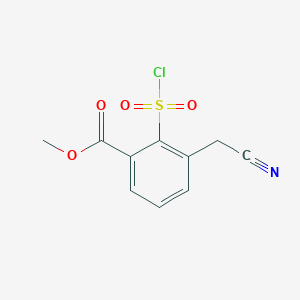
dimethylsilane](/img/structure/B14285437.png)

![Benzenamine, 4-[(trifluoroethenyl)oxy]-](/img/structure/B14285447.png)

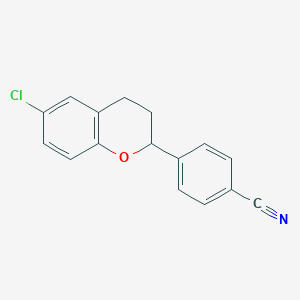

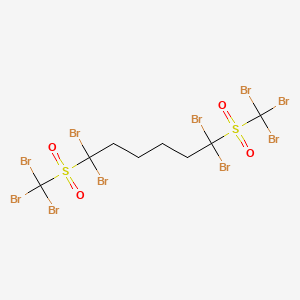
![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)
